molecular formula C11H12N2O2 B2880307 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol CAS No. 1344247-38-6

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2880307
CAS No.: 1344247-38-6
M. Wt: 204.229
InChI Key: HXDISUFYLUUTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring attached to a pyrrolidin-3-ol group . The exact structure can be confirmed by techniques like IR, 1H/13C-NMR, and mass spectrometry .

Scientific Research Applications

Electropolymerization and Conducting Polymers

Research has demonstrated the synthesis and electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol. These compounds, such as 1,4-bis(pyrrol-2-yl)benzene and its derivatives, have been shown to oxidize at low potentials to form cation radicals, leading to the creation of conducting polymers with stable electrically conducting forms. This has significant implications for the development of new materials with potential applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Novel Synthetic Methods

Innovative synthetic methods have been developed using compounds structurally related to this compound, facilitating the construction of complex molecular frameworks. For example, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through intramolecular oxidative N-N bond formation, showcasing a novel approach to constructing biologically significant heterocycles (Zheng, Ma, Tang, Zhang-Negrerie, Du, Zhao, 2014).

Catalysis and Oxidation Reactions

Research into 1,3-oxazolidine-based ligands, which share a functional similarity with this compound, has led to the development of novel Cu(II) complexes that catalyze the oxidation of benzyl alcohols. These complexes demonstrate the influence of reaction conditions and the steric and electronic properties of reagents on selectivity and activity, highlighting the potential for developing new catalytic systems for oxidation reactions (Bikas, Ajormal, Emami, Noshiranzadeh, Kozakiewicz, 2018).

Corrosion Inhibition

Compounds like this compound have been studied for their potential as corrosion inhibitors. Triazole derivatives, for instance, have been evaluated for their effectiveness in protecting mild steel in acidic environments, showcasing the role of molecular structure in determining inhibitory efficiency and providing insights into the design of new corrosion inhibitors (Ma et al., 2017).

Fungicidal Activity

Research into 1,2,4-triazole derivatives containing functional groups related to this compound has led to the discovery of compounds with significant fungicidal activity against a range of phytopathogens. This opens up possibilities for developing new agrochemicals to protect crops and ensure food security (Bai, Liu, Chenzhang, Xiao, Fu, Qin, 2020).

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDISUFYLUUTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 5.1 mL (44.6 mmol) of 2-chlorobenzoxazole in 35 mL of THF at 0° C. was added 4.28 g (49.0 mmol, 1.1 equiv.) of (R)-3-hydroxypyrrolidine and 4.42 mL (32 mmol, 0.72 equiv.) of triethylamine. The resulting solution was stirred 12 h at RT, the precipitate was filtered, washed with THF (3×5 mL), and the filtrate concentrated in vacuo. Purification by silica gel flash column chromatography using hexane/EtOAc 1/1 to EtOAc as eluent afforded 3.74 g of the title compound: low resolution MS (ESP) m/e 205 (MH+).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
4.42 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.